1-Bromo-4-isopropylbenzene
Overview
Description
1-Bromo-4-isopropylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97223. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Research
1-Bromo-4-isopropylbenzene plays a role in the synthesis of various hydrocarbons and its properties influence the yield and efficiency of these processes. For instance, in the study of chemical synthesis, the formation of diyls (diradicals) and their stability in the presence of ring strain is significant. Accumulation of phenyl groups at neighboring carbon atoms, as seen in compounds similar to this compound, can affect the C-C linkage and predispose the formation of diyls (Wittig, 1980).
Material Science and Photofragmentation
In material science, particularly in the study of photodissociation, this compound is relevant. Photofragment translational spectroscopy has been used to study its behavior under UV light, providing insights into energy partitioning and structural effects caused by substitution in similar bromobenzene compounds (Gu et al., 2001).
Vapor Pressure Data Assessment
The study of vapor pressures of isomorphous crystalline substances, including compounds related to this compound, offers valuable data for thermodynamic properties. Research on vapor pressure as a function of temperature for such substances contributes to a better understanding of their thermodynamic sublimation properties (Oonk et al., 1998).
Radiochemical Synthesis
In radiochemical applications, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions, which are important in medical imaging and pharmaceutical research (Ermert et al., 2004).
Organic Chemistry and Catalysis
This compound is also significant in the field of organic chemistry, especially in reactions involving lithium and potassium amides. The reaction of Grignard compounds with bromopyridines, derived from substances like 1-bromo-2,4,6-diisopropylbenzene, leads to aminopyridinate compounds with potential applications in catalysis and synthetic chemistry (Scott et al., 2004).
Spectroscopy and Molecular Structure
Studies on the vibration spectra and rotational isomerism of molecules structurally similar to this compound, such as 1-bromo-propanes and 1-bromo-butaness, provide insights into the spectral characteristics and isomerism in these types of compounds (Ogawa et al., 1978).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-isopropylbenzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form this compound .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the free radical bromination of aromatic compounds . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .
Pharmacokinetics
Like other aromatic compounds, it is likely to have low water solubility , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the bromination of the benzylic position of the aromatic compound . This bromination can serve as a key step in various organic synthesis reactions, enabling the creation of a wide range of complex organic molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, as higher temperatures can increase the rate of free radical reactions . Additionally, the presence of light can also influence the reaction, as light can provide the energy needed to initiate free radical reactions . The compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Safety and Hazards
1-Bromo-4-isopropylbenzene is classified as causing skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
1-bromo-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHUOIQYVYEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060411 | |
Record name | p-Bromocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060411 | |
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Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-4-isopropylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21422 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.2 [mmHg] | |
Record name | 1-Bromo-4-isopropylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
586-61-8 | |
Record name | 1-Bromo-4-isopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586618 | |
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Record name | 1-Bromo-4-isopropylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97223 | |
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Record name | Benzene, 1-bromo-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Bromocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060411 | |
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Record name | 4-bromocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.708 | |
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Record name | 4-Bromocumene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SYA3DG4GJ | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromo-4-isopropylbenzene in the synthesis of (p-RC6H4)SnMe2Cl compounds?
A1: this compound serves as a starting material in a multi-step synthesis of (p-RC6H4)SnMe2Cl compounds, where R represents various alkyl groups. []
Q2: Is there any structural data available for the synthesized organotin compound containing the 4-isopropylphenyl group?
A2: While the research paper does not provide specific structural data for (i-PrPh)Me2SnCl, it does mention the successful synthesis of this compound through the described route. [] It also includes detailed spectroscopic data ('H, 13C, and 119Sn NMR) for all synthesized compounds, which helps confirm their identity.
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